molecular formula C9H18ClNO B13587216 O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride CAS No. 2792185-27-2

O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride

Cat. No.: B13587216
CAS No.: 2792185-27-2
M. Wt: 191.70 g/mol
InChI Key: PUCHLOSWGTWIKU-UHFFFAOYSA-N
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Description

O-({bicyclo[222]octan-2-yl}methyl)hydroxylamine hydrochloride is a chemical compound that features a bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclo[2.2.2]octane core, which is then further functionalized to introduce the hydroxylamine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for nucleophilic substitution typically involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s physicochemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride is unique due to its combination of the bicyclo[2.2.2]octane core and the hydroxylamine group. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields.

Properties

CAS No.

2792185-27-2

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

O-(2-bicyclo[2.2.2]octanylmethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-11-6-9-5-7-1-3-8(9)4-2-7;/h7-9H,1-6,10H2;1H

InChI Key

PUCHLOSWGTWIKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2CON.Cl

Origin of Product

United States

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